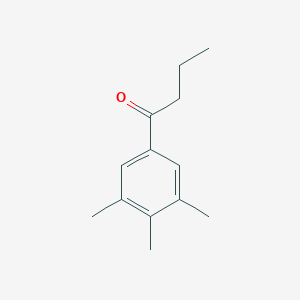
1-(3,4,5-Trimethylphenyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4,5-Trimethylphenyl)butan-1-one is an organic compound with the molecular formula C13H18O It is a ketone derivative characterized by a butanone backbone attached to a 3,4,5-trimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethylphenyl)butan-1-one typically involves the Friedel-Crafts acylation reaction. This method uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 3,4,5-Trimethylbenzene and butanoyl chloride.
Reaction Conditions: The reaction is carried out in an anhydrous environment, often using a solvent like dichloromethane.
Procedure: The 3,4,5-trimethylbenzene is mixed with butanoyl chloride and AlCl3. The mixture is stirred at a low temperature to control the exothermic reaction. After completion, the reaction mixture is quenched with water and the product is extracted using an organic solvent.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4,5-Trimethylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol; LiAlH4 in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (III) bromide (FeBr3).
Major Products:
Oxidation: 3,4,5-Trimethylbenzoic acid.
Reduction: 1-(3,4,5-Trimethylphenyl)butan-1-ol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-(3,4,5-Trimethylphenyl)butan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 1-(3,4,5-Trimethylphenyl)butan-1-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(3,4-Dimethylphenyl)butan-1-one
- 1-(3,5-Dimethylphenyl)butan-1-one
- 1-(3,4,5-Trimethoxyphenyl)butan-1-one
Comparison: 1-(3,4,5-Trimethylphenyl)butan-1-one is unique due to the presence of three methyl groups on the phenyl ring, which can influence its reactivity and physical properties
Eigenschaften
CAS-Nummer |
61088-40-2 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-(3,4,5-trimethylphenyl)butan-1-one |
InChI |
InChI=1S/C13H18O/c1-5-6-13(14)12-7-9(2)11(4)10(3)8-12/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
UATFQJNEUAPKCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=CC(=C(C(=C1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]-](/img/structure/B14588800.png)
![{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene](/img/structure/B14588824.png)
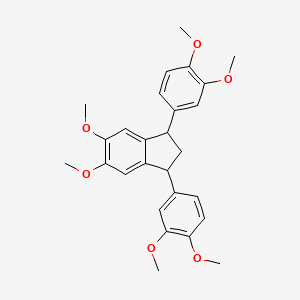
![Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14588838.png)
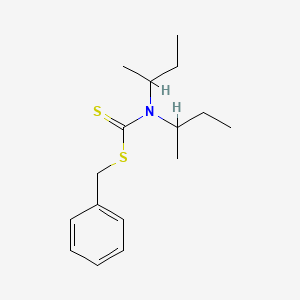
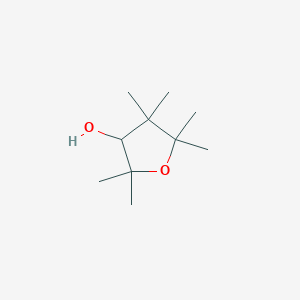
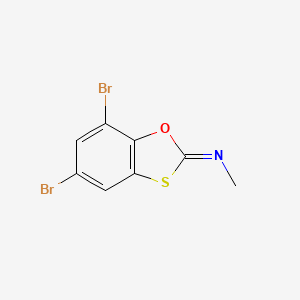

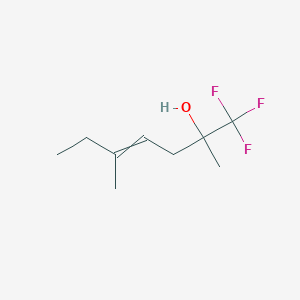

![Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane](/img/structure/B14588879.png)
![2-[(4-Chlorophenyl)methyl]-1-(4-hydroxyphenyl)-3-phenylpropan-1-one](/img/structure/B14588887.png)

